molecular formula C20H21NO4 B3040004 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid CAS No. 144701-21-3

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid

Cat. No.: B3040004
CAS No.: 144701-21-3
M. Wt: 339.4 g/mol
InChI Key: JBIJSEUVWWLFGV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fmoc-DL-norvaline is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that forms a carbamate . This reaction effectively “protects” the amine, preventing it from reacting with other compounds during the synthesis process . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-DL-norvaline is the process of peptide synthesis. The Fmoc group plays a crucial role in solid-phase peptide synthesis (SPPS), a method used to create peptides . The Fmoc group protects the amine at the N-terminus during this process, allowing for the successful synthesis of the peptide .

Pharmacokinetics

It’s worth noting that the compound is soluble in dimethylformamide (dmf), which is often used as a solvent in peptide synthesis .

Result of Action

The primary result of Fmoc-DL-norvaline’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, Fmoc-DL-norvaline allows for the creation of peptides without unwanted side reactions .

Action Environment

The efficacy and stability of Fmoc-DL-norvaline are influenced by several environmental factors. For instance, the compound should be stored at temperatures between 2-30°C to maintain its stability . Additionally, the pH of the environment can impact the compound’s efficacy, as the Fmoc group is removed by a base .

Biochemical Analysis

Biochemical Properties

Fmoc-DL-norvaline plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process is crucial in the formation of peptide bonds, which are fundamental to protein synthesis .

Cellular Effects

Studies on similar Fmoc-dipeptides have shown that they can form hydrogel scaffolds for 3D culture of various cells . These hydrogels exhibit cell type-dependent biological activity, influencing cell proliferation in different ways depending on the cell type .

Molecular Mechanism

The molecular mechanism of Fmoc-DL-norvaline primarily involves its role as a protecting group in peptide synthesis. The Fmoc group is base-labile, meaning it can be rapidly removed by a base . This property allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Temporal Effects in Laboratory Settings

The temporal effects of Fmoc-DL-norvaline in laboratory settings are largely related to its stability and degradation over time. It is typically stored at 4° C to maintain its stability . The Fmoc group is known for its rapid removal by base, allowing for efficient peptide synthesis .

Dosage Effects in Animal Models

While specific studies on Fmoc-DL-norvaline’s dosage effects in animal models are limited, research on L-norvaline, a similar compound, has shown that it can decrease blood pressure in both normotensive and hypertensive rats . The dosage used in these studies was 30 mg/kg administered intraperitoneally for 7 days .

Metabolic Pathways

Fmoc-DL-norvaline is involved in the metabolic pathways related to peptide synthesis . The Fmoc group plays a crucial role in these pathways, facilitating the formation of peptide bonds by protecting the amine group during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid typically involves the protection of the amino group of valine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting valine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid is unique due to its specific structure, which includes the valine residue. This makes it particularly useful in the synthesis of peptides that require valine at specific positions. Its Fmoc protective group is also advantageous for solid-phase peptide synthesis, providing stability and ease of removal under mild conditions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIJSEUVWWLFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263371
Record name N-(9-Fluorenylmethoxycarbonyl)-DL-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144701-21-3
Record name N-(9-Fluorenylmethoxycarbonyl)-DL-norvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144701-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(9-Fluorenylmethoxycarbonyl)-DL-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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